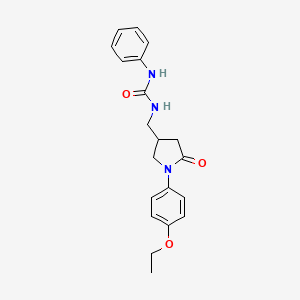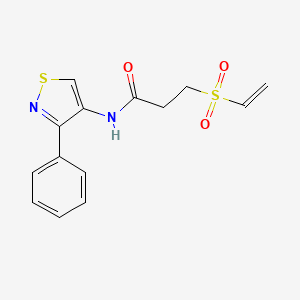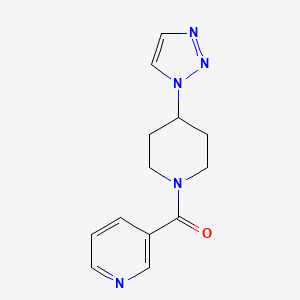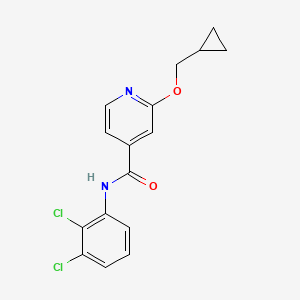![molecular formula C8H16ClN B2525593 (2R)-bicyclo[2.2.2]octan-2-amine hydrochloride CAS No. 2375248-84-1](/img/structure/B2525593.png)
(2R)-bicyclo[2.2.2]octan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R)-bicyclo[2.2.2]octan-2-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound belongs to the class of quinuclidines . Quinuclidines are a type of bicyclic amine and have been found to interact with various biological targets, including receptors and enzymes. The specific target would depend on the exact structure and functional groups present in the compound.
Biochemical Analysis
Biochemical Properties
(2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a nucleophilic catalyst in organic synthesis, promoting reactions such as the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The nature of these interactions typically involves the compound acting as a strong ligand and Lewis base, forming stable adducts with various substrates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nucleophilicity of amine centers, thereby promoting coupling reactions within cells . This modulation can lead to changes in cellular metabolism and gene expression, impacting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, acting as a nucleophilic catalyst and a strong ligand. This binding can result in enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can promote beneficial biochemical reactions without significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function can vary depending on its localization within the cell, making it an important consideration in experimental design.
Properties
IUPAC Name |
(2R)-bicyclo[2.2.2]octan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIJCGYVIWGAHT-XJRLSETOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@H]2N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2525524.png)
![4-(4-isopropyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)-N-(3-methoxyphenyl)benzamide](/img/new.no-structure.jpg)
![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)
![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide](/img/structure/B2525528.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)propionamide](/img/structure/B2525531.png)
